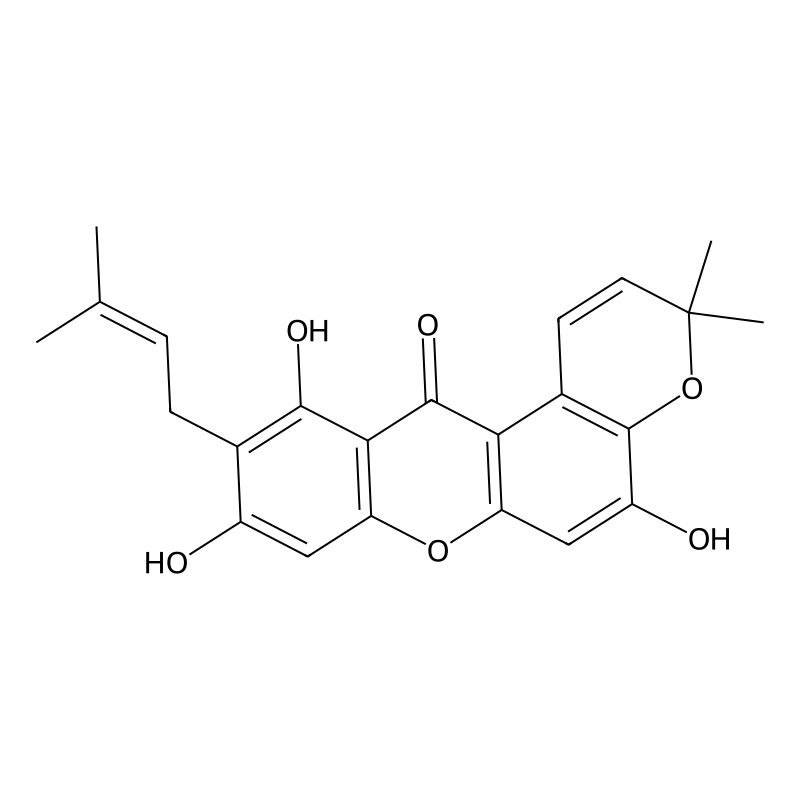

garcinone B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Garcinia mangostana (Mangosteen)

Garcinia mangostana Linnaeus, commonly known as mangosteen, represents the most extensively studied and primary natural source of garcinone B. This tropical fruit tree, native to Southeast Asia and belonging to the Clusiaceae family, has been recognized as a rich repository of prenylated xanthones, with garcinone B being one of the significant secondary metabolites identified in various parts of the plant [2] [3] [4].

The pericarp (fruit hull) of Garcinia mangostana serves as the predominant source of garcinone B. Comprehensive phytochemical investigations using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) have consistently identified garcinone B as one of the fourteen major xanthone derivatives present in mangosteen pericarp extracts [2] [5] [3]. The compound has been isolated and characterized from both fresh and processed mangosteen pericarp materials through various extraction and purification methodologies [6] [7].

Quantitative analysis studies have revealed that garcinone B constitutes a measurable fraction of the total xanthone content in mangosteen pericarp. Research conducted using LC-QTOF-MS analysis demonstrated that methanol extracts of mangosteen pericarp contain extraordinarily high concentrations of total xanthones, reaching 521.2 milligrams of xanthones per gram of extract, equivalent to 185.5 milligrams of xanthones per gram of dry powdered raw material [8]. While garcinone B represents one component of this xanthone-rich matrix, its specific quantitative contribution varies depending on extraction methods and analytical techniques employed [8] [9].

The fruits of Garcinia mangostana also contain garcinone B, though in different concentrations compared to the pericarp. Studies utilizing HPLC-QTOF-MS analysis have confirmed the presence of garcinone B in fruit extracts, where it occurs alongside other prenylated xanthones such as α-mangostin, γ-mangostin, gartanin, and garcinone E [9] [10]. The distribution pattern within the fruit shows that xanthone compounds, including garcinone B, are primarily concentrated in the pericarp rather than the edible aril portion [10] [11].

Interestingly, the yellow gum or gamboge that occasionally appears in mangosteen fruits represents an extremely concentrated source of xanthones. Research has shown that yellow gum contains extraordinarily high amounts of α-mangostin and γ-mangostin (382.2 and 144.9 milligrams per gram on a wet basis, respectively), suggesting that garcinone B and other xanthones may also be concentrated in this secretory material [10] [11].

Hypericum patulum

Hypericum patulum represents another significant natural source of garcinone B, particularly notable for being the species from which garcinone B was originally isolated and characterized through callus tissue culture studies [12] [13]. This plant species belongs to the Hypericaceae family and has been extensively investigated for its xanthone-producing capabilities through both natural plant materials and in vitro culture systems [12] [14].

Callus tissue cultures of Hypericum patulum have proven to be particularly productive sources of garcinone B. Research conducted on cell suspension cultures and callus tissues derived from this species demonstrated the biosynthetic capability to produce and accumulate significant quantities of garcinone B under controlled laboratory conditions [12] [14]. The compound has been successfully isolated from these tissue culture systems and characterized through various spectroscopic and chromatographic techniques [12] [14].

The ability of Hypericum patulum to produce garcinone B through tissue culture systems has important implications for understanding the biosynthetic pathways involved in xanthone production. Studies have shown that callus and suspended cell cultures of related Hypericum species, such as Hypericum androsaemum, can accumulate high levels of various xanthones including garcinone B, with production being influenced by culture conditions, hormone supplementation, and other environmental factors [14] [15].

In vitro production systems using Hypericum patulum have been particularly valuable for pharmaceutical research, as they provide a controlled environment for studying the factors that influence garcinone B biosynthesis and accumulation. The tissue culture approach has enabled researchers to investigate the effects of different growth regulators, nutrient compositions, and environmental conditions on xanthone production [14].

Other Plant Species

Beyond the primary sources of Garcinia mangostana and Hypericum patulum, garcinone B has been identified in several other plant species, expanding the understanding of its natural distribution and biosynthetic occurrence across different plant families.

Garcinia travancorica, an endemic species distributed in the evergreen forests of the southern Western Ghats of India, represents another member of the Garcinia genus that produces garcinone B [16] [17]. HPLC-QTOF-MS analysis of this species has revealed the presence of garcinone B in both fruits and stem bark extracts, though notably absent from leaf extracts [16] [17]. This species contains twenty-three identified secondary metabolites, including nine xanthones among which garcinone B is prominently featured [16] [17].

The distribution of garcinone B in Garcinia travancorica follows a tissue-specific pattern similar to that observed in Garcinia mangostana. The compound is present in the fruits and stem bark but appears to be absent from leaf tissues, suggesting similar biosynthetic localization patterns across different Garcinia species [16] [17]. This finding supports the hypothesis that xanthone biosynthesis, including garcinone B production, is preferentially localized to specific plant tissues and organs.

Other Hypericum species have also been investigated for their potential to produce garcinone B and related xanthones. Research on various Hypericum species has revealed the widespread occurrence of xanthone compounds throughout this genus, with several species showing the capacity to produce garcinone B or structurally related compounds [18] [19] [20]. However, the specific identification and quantification of garcinone B in these species require further detailed phytochemical investigations.

Distribution in Plant Tissues and Organs

The distribution of garcinone B within plant tissues and organs exhibits distinct patterns that reflect the underlying biosynthetic processes and ecological functions of this secondary metabolite. Understanding these distribution patterns is crucial for optimizing extraction strategies and comprehending the biological roles of garcinone B in plant physiology and defense mechanisms.

In Garcinia mangostana, garcinone B shows preferential accumulation in specific plant tissues, with the pericarp serving as the primary site of concentration [8] [10] [11]. Comparative analysis using LC-QTOF-MS methodology has revealed that the total xanthone content, including garcinone B, follows a distinct hierarchical distribution pattern: pericarp > calyx > bark > stalk > stem > leaves > aril [8]. This distribution pattern indicates that garcinone B accumulation is highest in the fruit pericarp, which serves as the outermost protective layer of the fruit.

The pericarp of mangosteen demonstrates remarkably high concentrations of xanthones, with total xanthone content reaching levels that are approximately 100 times higher than those found in the aril (edible fruit flesh) [8]. This dramatic difference in concentration suggests that garcinone B and other xanthones serve important protective functions for the developing fruit and seeds within.

Detailed tissue-specific analysis has shown that garcinone B is virtually absent from the leaves and stem bark of Garcinia mangostana, indicating that its biosynthesis and accumulation are specifically directed toward reproductive and protective tissues [8] [10]. This tissue-specific distribution pattern aligns with the proposed defensive role of xanthones, including garcinone B, in protecting the fruit from pathogen attack and herbivory.

In the specialized yellow gum that occasionally forms in mangosteen fruits, xanthone concentrations reach extraordinary levels, with α-mangostin and γ-mangostin concentrations of 382.2 and 144.9 milligrams per gram wet weight, respectively [10] [11]. While specific data for garcinone B in yellow gum are not available, the extremely high concentrations of related xanthones suggest that this secretory material may also contain elevated levels of garcinone B.

The distribution pattern in Hypericum species, particularly Hypericum patulum, appears to follow different tissue-specific localization patterns compared to Garcinia species [12] [14]. In tissue culture systems derived from Hypericum patulum, garcinone B has been successfully produced in callus tissues and cell suspension cultures, indicating that the biosynthetic machinery for garcinone B production is present in dedifferentiated plant tissues [12] [14].

Research on related Hypericum species has revealed that xanthone biosynthesis, including the production of compounds structurally similar to garcinone B, occurs primarily in root tissues [14] [21]. Immunofluorescence studies on Hypericum perforatum have shown that benzophenone synthase, a key enzyme in xanthone biosynthesis, is predominantly localized in the root exodermis and endodermis [21]. These tissues serve as barrier layers controlling radial transport and defense against soilborne pathogens, suggesting that xanthones including garcinone B play important roles in plant defense mechanisms.

Quantitative Analysis in Natural Sources

Quantitative determination of garcinone B in natural sources requires sophisticated analytical methodologies capable of accurately measuring this compound within complex matrices of related xanthones and other secondary metabolites. Various analytical approaches have been developed and employed to assess garcinone B content across different plant sources and tissue types.

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) represents the most widely employed analytical methodology for quantitative analysis of garcinone B in plant materials [6] [8] [3]. This technique provides excellent separation capabilities and specific detection through mass spectrometric identification, enabling accurate quantification even in complex plant extracts containing multiple structurally similar xanthones.

Liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) has emerged as a particularly powerful analytical tool for comprehensive xanthone profiling, including garcinone B quantification [16] [8] [17]. This methodology offers high mass accuracy and resolution, facilitating reliable identification and quantification of garcinone B based on its characteristic molecular ion and fragmentation patterns.

In Garcinia mangostana pericarp, quantitative analysis has revealed that the total xanthone content in methanol extracts reaches remarkably high concentrations of 521.2 milligrams per gram of extract, corresponding to 185.5 milligrams per gram of dry powdered raw material [8]. While garcinone B represents one component of this total xanthone fraction, its specific contribution to the total content varies depending on extraction conditions and analytical protocols employed.

Comparative quantitative studies have demonstrated significant variations in xanthone content, including garcinone B, across different maturity levels of mangosteen fruits [9]. LC-MS/MS analysis of six different maturity levels of mangosteen rind extract showed that xanthone concentrations vary substantially with fruit development, with the highest concentrations observed in mature fruits [9]. This finding has important implications for optimizing harvest timing to maximize garcinone B yields.

The choice of extraction solvent significantly influences the quantitative recovery of garcinone B from plant materials. Studies comparing different extraction methodologies have shown that methanol extracts generally provide higher yields of total xanthones compared to aqueous extracts, due to the relatively lipophilic nature of prenylated xanthones like garcinone B [8] [22]. Deep eutectic solvents have also been investigated as alternative extraction media, with some formulations showing promise for efficient garcinone B extraction [22].

Quantitative analysis of garcinone B in Garcinia travancorica has been accomplished through HPLC-QTOF-MS methodology, confirming its presence in both fruit and stem bark extracts [16] [17]. However, specific quantitative data for garcinone B concentrations in this species remain limited compared to the extensive data available for Garcinia mangostana.

For Hypericum patulum and related species, quantitative analysis of garcinone B has primarily been conducted on tissue culture materials rather than field-grown plants [12] [14]. Cell culture systems have provided controlled environments for studying garcinone B production, with yields being influenced by culture conditions, medium composition, and elicitation treatments.

Factors Affecting Natural Production and Accumulation

The natural production and accumulation of garcinone B in plant tissues are influenced by multiple interconnected factors including genetic, environmental, developmental, and physiological parameters. Understanding these factors is essential for optimizing cultivation practices and developing strategies to enhance garcinone B yields in natural and cultured plant systems.

Genetic factors play a fundamental role in determining the capacity for garcinone B biosynthesis across different plant species and varieties [23] [21]. The presence and expression levels of key biosynthetic enzymes, particularly benzophenone synthase and related polyketide synthases, directly influence the ability of plants to produce garcinone B and other xanthones [23] [21]. Species-specific variations in enzyme activity and substrate specificity contribute to the differential accumulation patterns observed across different plant taxa.

Environmental factors significantly impact garcinone B production and accumulation in natural plant populations [24] [25] [26]. Light conditions, including both intensity and photoperiod, can influence xanthone biosynthesis, although studies suggest that xanthone production is not strictly light-dependent [24]. Temperature variations, humidity levels, and seasonal changes all contribute to fluctuations in secondary metabolite production, including garcinone B accumulation.

Soil composition and nutrient availability represent critical environmental factors affecting garcinone B production [26]. The availability of essential nutrients, particularly those involved in aromatic amino acid biosynthesis such as nitrogen and phosphorus, can influence the shikimate pathway that serves as the precursor route for xanthone biosynthesis [23] [21]. Soil pH and mineral content also contribute to overall plant health and secondary metabolite production capacity.

Developmental stage and plant maturity significantly influence garcinone B accumulation patterns [9] [25]. Research on mangosteen fruits has demonstrated that xanthone content, including garcinone B, varies substantially with fruit development and maturation [9] [25]. Studies examining different maturity levels have shown that xanthone concentrations generally increase with fruit development, reaching maximum levels in fully mature fruits [9].

Biotic stress factors, including pathogen attack and herbivory, can serve as elicitors for enhanced garcinone B production [24] [21]. The defensive role of xanthones suggests that plants may increase garcinone B biosynthesis in response to biotic challenges [21]. Research on Hypericum species has shown that elicitation with compounds such as chitosan, which mimics fungal pathogen attack, can significantly increase xanthone production in tissue culture systems [21].

Abiotic stress conditions, including drought, salinity, and extreme temperatures, may also influence garcinone B accumulation [24] [26]. Plants often respond to environmental stress by altering their secondary metabolite profiles, potentially including increased production of protective compounds like garcinone B. However, severe stress conditions may also reduce overall plant vigor and consequently decrease secondary metabolite production.

Tissue-specific factors related to plant anatomy and physiology contribute to the differential accumulation of garcinone B across different plant organs [8] [10] [21]. The preferential accumulation in pericarp tissues compared to leaves or stem bark suggests that specific physiological processes within these tissues promote garcinone B biosynthesis and storage [8] [10].

Hormonal regulation represents another important factor influencing garcinone B production [14] [24]. Studies on tissue culture systems have demonstrated that plant growth regulators, including auxins and cytokinins, can significantly affect xanthone production [14]. The specific hormone combinations and concentrations that optimize garcinone B production vary among different plant species and culture systems.

Seasonal variations contribute to natural fluctuations in garcinone B content, with production often following patterns related to plant reproductive cycles and environmental conditions [25] [26]. Understanding these seasonal patterns is crucial for optimizing harvest timing to maximize garcinone B yields from natural plant populations.

Physical Description

XLogP3

Melting Point

Dates

Explore Compound Types